![molecular formula C20H10F3N B14217569 2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile CAS No. 823227-33-4](/img/structure/B14217569.png)
2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a hex-3-ene-1,5-diyn-1-yl chain and a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using more efficient catalysts to increase yield and reduce costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its ability to penetrate biological membranes. The benzonitrile group may participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: A similar compound with a fluorine atom instead of the hex-3-ene-1,5-diyn-1-yl chain.
(2,6-bis(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone: Another compound featuring trifluoromethyl groups and a different functional group arrangement.
Uniqueness
2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is unique due to its combination of a trifluoromethyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
823227-33-4 |
|---|---|
Formule moléculaire |
C20H10F3N |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
2-[6-[2-(trifluoromethyl)phenyl]hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H10F3N/c21-20(22,23)19-14-8-7-12-17(19)11-4-2-1-3-9-16-10-5-6-13-18(16)15-24/h1-2,5-8,10,12-14H |
Clé InChI |
WZVMDWJCRJDFLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC=C2C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B14217486.png)
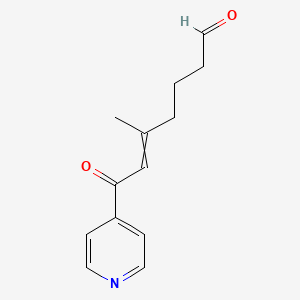
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)
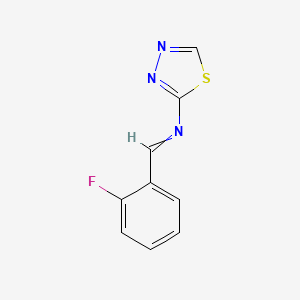

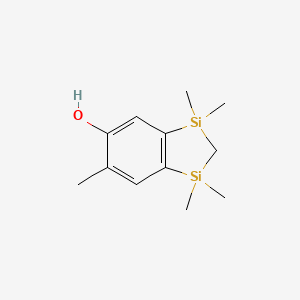
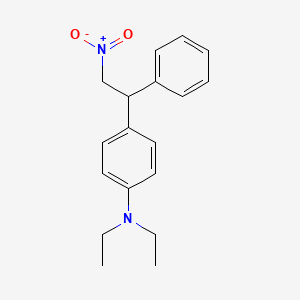

![Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14217536.png)
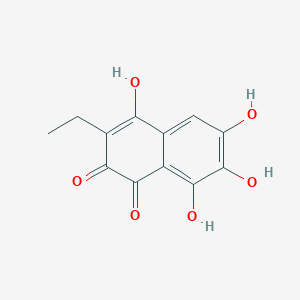
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14217545.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
